molecular formula C23H27NO2 B12587084 4-Ethyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide CAS No. 644980-52-9

4-Ethyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide

Cat. No.: B12587084
CAS No.: 644980-52-9
M. Wt: 349.5 g/mol
InChI Key: MWQXMZGQWLENOJ-UHFFFAOYSA-N
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Description

4-Ethyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide is a chemical compound belonging to the benzamide class. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, industrial processes, and biological research. This compound, with its unique structure, offers potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide typically involves the condensation of 4-ethylbenzoic acid with 1-(3-methylbenzoyl)cyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted benzamides or cyclohexyl derivatives.

Scientific Research Applications

4-Ethyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Ethyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its antioxidant properties may result from its ability to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    N-Benzoylcyclohexylamine: Similar structure but lacks the ethyl and methyl substituents.

    4-Methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide: Similar structure with a methyl group instead of an ethyl group.

    N-(3-Methylbenzoyl)cyclohexylamine: Similar structure but lacks the benzamide moiety.

Uniqueness

4-Ethyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide is unique due to the presence of both ethyl and methyl substituents, which may confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

644980-52-9

Molecular Formula

C23H27NO2

Molecular Weight

349.5 g/mol

IUPAC Name

4-ethyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide

InChI

InChI=1S/C23H27NO2/c1-3-18-10-12-19(13-11-18)22(26)24-23(14-5-4-6-15-23)21(25)20-9-7-8-17(2)16-20/h7-13,16H,3-6,14-15H2,1-2H3,(H,24,26)

InChI Key

MWQXMZGQWLENOJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2(CCCCC2)C(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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